Hydrogen-Bond Donor Count and Cyclisation Suitability
The target compound possesses zero hydrogen‑bond donor (HBD) atoms because the amide nitrogen is fully substituted [1], eliminating the possibility of competitive N–H participation. Its direct secondary‑amide comparator, 2‑chloro‑N‑(3‑methoxypropyl)acetamide (CAS 1709‑03‑1), has one HBD (the N–H) . In the CuI‑catalysed one‑pot cascade cyclisation with o‑halophenols reported by Feng et al. (2009), tertiary 2‑chloroacetamides yielded the corresponding 2H‑1,4‑benzoxazin‑3‑(4H)‑ones exclusively, whereas secondary 2‑chloroacetamides either gave lower yields or required different conditions to avoid side reactions involving the N–H [2].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 H‑bond donors (tertiary chloroacetamide) |
| Comparator Or Baseline | 2‑Chloro‑N‑(3‑methoxypropyl)acetamide: 1 H‑bond donor (secondary chloroacetamide) |
| Quantified Difference | Difference of 1 hydrogen‑bond donor; qualitative impact on reaction suitability observed across tertiary vs. secondary substrates |
| Conditions | Computed descriptor context; reaction‑outcome context inferred from the CuI‑catalysed o‑halophenol cyclisation study of Feng et al. (2009, J. Org. Chem.) |
Why This Matters
A single difference in hydrogen‑bond donor count can redirect reaction pathways, making the tertiary N‑phenyl‑N‑(3‑methoxypropyl) architecture indispensable for one‑pot cascade cyclisations that require an inert amide backbone.
- [1] PubChem. 2-chloro-N-(3-methoxypropyl)-N-phenylacetamide (CID 59347). Accessed 2026-04-27. View Source
- [2] Feng E, Huang H, Zhou Y, Ye D, Jiang H, Liu H. Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. J Org Chem. 2009;74(7):2846–2849. View Source
